molecular formula C23H23ClN2O5 B11400220 3-[5-(4-chlorophenyl)-1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-chlorophenyl)-1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11400220
M. Wt: 442.9 g/mol
InChI Key: ZGGZJQNQJSCFAT-UHFFFAOYSA-N
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Description

3-[5-(4-chlorophenyl)-1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid is a complex organic compound with a unique structure that includes a pyrrole ring, a chlorophenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-chlorophenyl)-1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid typically involves multiple steps, including the formation of the pyrrole ring, the introduction of the chlorophenyl group, and the attachment of the dimethoxyphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-chlorophenyl)-1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-[5-(4-chlorophenyl)-1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, coatings, or catalysts.

Mechanism of Action

The mechanism of action of 3-[5-(4-chlorophenyl)-1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[5-(4-chlorophenyl)-1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid include:

  • 3-(4-chlorophenyl)propionic acid
  • 3-(3,4-dimethoxyphenyl)propanoic acid
  • Various pyrazoline derivatives

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H23ClN2O5

Molecular Weight

442.9 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)-1-[2-(2,5-dimethoxyanilino)-2-oxoethyl]pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C23H23ClN2O5/c1-30-18-9-11-21(31-2)19(13-18)25-22(27)14-26-17(8-12-23(28)29)7-10-20(26)15-3-5-16(24)6-4-15/h3-7,9-11,13H,8,12,14H2,1-2H3,(H,25,27)(H,28,29)

InChI Key

ZGGZJQNQJSCFAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=CC=C2C3=CC=C(C=C3)Cl)CCC(=O)O

Origin of Product

United States

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